molecular formula C19H23N3OS B14947694 4-Tert-butyl-N-{[(3-methylphenyl)carbamothioyl]amino}benzamide

4-Tert-butyl-N-{[(3-methylphenyl)carbamothioyl]amino}benzamide

Cat. No.: B14947694
M. Wt: 341.5 g/mol
InChI Key: XWNXKSMPHVPLBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Tert-butyl-N-{[(3-methylphenyl)carbamothioyl]amino}benzamide is a chemical compound with the molecular formula C19H22N2OS. It is known for its unique structure, which includes a tert-butyl group, a benzamide moiety, and a carbamothioyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-N-{[(3-methylphenyl)carbamothioyl]amino}benzamide typically involves the reaction of 4-aminobenzoyl chloride with tert-butanol to form an amide bond . The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using larger reactors and more efficient purification techniques to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-N-{[(3-methylphenyl)carbamothioyl]amino}benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamothioyl group to an amine.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

4-Tert-butyl-N-{[(3-methylphenyl)carbamothioyl]amino}benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Tert-butyl-N-{[(3-methylphenyl)carbamothioyl]amino}benzamide involves the inhibition of several protein kinases that are involved in cell proliferation and survival. This compound inhibits the activity of RAF kinases, which are part of the MAPK/ERK signaling pathway that regulates cell growth and survival. Additionally, it inhibits the activity of VEGFR-2, PDGFR-β, and FLT-3, which are involved in angiogenesis, tumor growth, and metastasis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Tert-butyl-N-{[(3-methylphenyl)carbamothioyl]amino}benzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to inhibit multiple protein kinases makes it a promising candidate for therapeutic applications, particularly in cancer research.

Properties

Molecular Formula

C19H23N3OS

Molecular Weight

341.5 g/mol

IUPAC Name

1-[(4-tert-butylbenzoyl)amino]-3-(3-methylphenyl)thiourea

InChI

InChI=1S/C19H23N3OS/c1-13-6-5-7-16(12-13)20-18(24)22-21-17(23)14-8-10-15(11-9-14)19(2,3)4/h5-12H,1-4H3,(H,21,23)(H2,20,22,24)

InChI Key

XWNXKSMPHVPLBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NNC(=O)C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.